molecular formula C7H2BrF2N B059677 2-Bromo-4,5-difluorobenzonitrile CAS No. 64695-82-5

2-Bromo-4,5-difluorobenzonitrile

Cat. No. B059677
CAS RN: 64695-82-5
M. Wt: 218 g/mol
InChI Key: YHOIAMUAYXTORN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4,5-difluorobenzonitrile and similar compounds often involves the halodeboronation of aryl boronic acids. A scalable synthesis method via NaOMe-catalyzed bromodeboronation has been developed, demonstrating the generality of this transformation through a series of aryl boronic acids to form aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to 2-Bromo-4,5-difluorobenzonitrile reveals insights into geometrical parameters such as bond lengths, angles, and dihedral angles through Density Functional Theory (DFT) calculations. These studies help in understanding the equilibrium geometric structure of these compounds (Kumar & Raman, 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 2-Bromo-4,5-difluorobenzonitrile-like compounds involves exploring their reactivity and functional group transformations. This includes processes such as bromination, cyanidation, and alkylation to synthesize key intermediates for further chemical synthesis (Fan-hao, 2012).

Physical Properties Analysis

The physical properties of 2-Bromo-4,5-difluorobenzonitrile are characterized by techniques like X-ray crystallography, which provides detailed information on the crystal structure and intermolecular interactions within the compound. This analysis aids in understanding the solid-state properties and potential applications of the compound in materials science (Heckel et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4,5-difluorobenzonitrile are influenced by its halogen substituents and nitrile group. Studies focusing on halogen-exchange reactions, for instance, highlight the methods to introduce or substitute fluorine atoms in the benzene ring, thereby modifying the compound's reactivity and potential utility in various organic synthesis pathways (Suzuki & Kimura, 1991).

Scientific Research Applications

  • Spectroscopic and Nonlinear Optical Properties : A study on 5-Bromo-2-methoxybenzonitrile explored its spectroscopic characteristics and potential for nonlinear optical applications, highlighting its suitability for second harmonic generation (SHG) applications (A. Kumar & R. Raman, 2017).

  • Synthetic Methodologies : Research on the synthesis of 2-bromo-3-fluorobenzonitrile provided a scalable method for producing this compound, suggesting potential synthetic pathways that might be applicable to 2-Bromo-4,5-difluorobenzonitrile (Ronald H. Szumigala et al., 2004).

  • Herbicide Resistance : A study on herbicide resistance in transgenic plants used a gene to detoxify bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), suggesting that similar strategies might be explored for related compounds (D. Stalker et al., 1988).

  • Pharmaceutical Intermediates : The synthesis of 5-Bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat, a gout treatment medication, indicates the potential use of similar bromo-difluorobenzonitrile compounds in pharmaceutical synthesis (Meng Fan-hao, 2012).

  • Halogen-Exchange Fluorination : Research into the synthesis of 3,4-difluorobenzonitrile by halogen-exchange fluorination could inform similar approaches for synthesizing 2-Bromo-4,5-difluorobenzonitrile (H. Suzuki & Y. Kimura, 1991).

  • Photodegradation Studies : The study of the aquatic photodegradation rate of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) herbicide in the presence of carbonates may provide insights into the environmental behavior of related compounds (J. Kochany, 1992).

Safety And Hazards

“2-Bromo-4,5-difluorobenzonitrile” has a GHS07 pictogram, indicating that it can cause harm . The signal word for this compound is "Warning" . It may cause severe skin burns, eye damage, and respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOIAMUAYXTORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598215
Record name 2-Bromo-4,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-difluorobenzonitrile

CAS RN

64695-82-5
Record name 2-Bromo-4,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,5-difluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YJ Cho, SK Jeon, SS Lee, E Yu, JY Lee - Chemistry of Materials, 2016 - ACS Publications
Deep blue thermally activated delayed fluorescent (TADF) emitters with a narrow emission spectrum were developed by managing the molecular structure of the TADF emitters. The …
Number of citations: 138 pubs.acs.org
P Napier - 2021 - search.proquest.com
STAT3 protein is crucial in cell proliferation, apoptosis, and host immune responses. In normal cell cycles STAT3’s activation is fleeting, but in many cancer cell lines aberrantly activated …
Number of citations: 3 search.proquest.com
S Jaime-Figueroa, MJ Bond, JI Vergara… - The Journal of …, 2021 - ACS Publications
A novel, facile, and expeditious two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones from a Suzuki cross-coupling between 2-halobenzonitriles and commercially available …
Number of citations: 3 pubs.acs.org

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